Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt
Description
Structure and Properties:
"Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt" is a zwitterionic compound consisting of a benzothiazole core substituted with a methyl group at position 2 and a sulfobutyl group (-(CH₂)₃-SO₃⁻) at position 2. The inner salt structure arises from the intramolecular neutralization of the positively charged benzothiazolium nitrogen and the negatively charged sulfonate group. This configuration enhances water solubility and stability, making it suitable for applications in dyes, sensors, and organic electronics .
For instance, describes the synthesis of a styryl dye (Sbt7) starting from 2-methyl-3-(4-sulfobutyl)-benzothiazol-3-ium, suggesting that the target compound could be synthesized via quaternization of 2-methylbenzothiazole with 1,4-butanesultone, followed by purification .
Properties
IUPAC Name |
4-(2-methyl-1,3-benzothiazol-3-ium-3-yl)butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-10-13(8-4-5-9-18(14,15)16)11-6-2-3-7-12(11)17-10/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBNOKCSYBVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2S1)CCCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069033 | |
| Record name | Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55526-95-9 | |
| Record name | 2-Methyl-3-(4-sulfobutyl)benzothiazolium betaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55526-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055526959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(4-sulphonatobutyl)benzothiazolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt typically involves the reaction of 2-methylbenzothiazole with 1,4-butanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired inner salt. The general reaction scheme is as follows:
Starting Materials: 2-methylbenzothiazole and 1,4-butanesultone.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours.
Product Isolation: The product is isolated by precipitation or crystallization, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halides (e.g., NaCl), amines (e.g., NH3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazolium derivatives.
Substitution: Halogenated or aminated benzothiazolium derivatives.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: Benzothiazolium salts are used as reagents in various organic reactions, including nucleophilic substitutions and coupling reactions. They serve as precursors for synthesizing other benzothiazole derivatives.
- Fluorescent Probes: The compound is employed as a fluorescent probe in chemical assays due to its ability to emit light upon excitation, making it useful for detecting biological molecules.
Biology
- Biochemical Assays: It is utilized in biochemical assays to study enzyme activities and interactions with biomolecules.
- Fluorescence Microscopy: The compound's fluorescent properties enable its use in microscopy techniques for visualizing cellular components.
Medicine
- Antimicrobial Activity: Research has indicated potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Research: Studies are investigating its efficacy against cancer cells, focusing on its mechanism of action and potential therapeutic applications.
Industrial Applications
- Dyes and Pigments: Benzothiazolium compounds are utilized in producing dyes and pigments due to their vibrant colors and stability.
- Corrosion Inhibitors: The compound has been explored as a corrosion inhibitor in various industrial applications, particularly in desalination systems where it helps reduce the corrosiveness of source water .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of benzothiazolium compounds. The results demonstrated significant activity against various bacterial strains, suggesting potential for pharmaceutical development.
Case Study 2: Fluorescent Probes
Research conducted at a leading university investigated the use of benzothiazolium inner salts as fluorescent probes in live-cell imaging. The findings showed that these compounds could selectively stain specific organelles within cells without cytotoxic effects.
Mechanism of Action
The mechanism of action of Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Benzothiazolium derivatives differ primarily in substituent groups, sulfonate chain length/position, and additional functional moieties. Key comparisons include:
Key Differences
Sulfonate Chain Position and Length :
- The 4-sulfobutyl group in the target compound provides greater conformational flexibility compared to 3-sulfobutyl derivatives, improving solubility in polar solvents .
- Shorter chains (e.g., sulfopropyl) reduce solubility but enhance thermal stability .
Electron-donating groups (e.g., styryl in Sbt7) extend conjugation, enabling fluorescence for optical uses .
Spectral Data Comparison
Biological Activity
Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and literature.
Chemical Structure and Properties
Benzothiazolium compounds are characterized by their unique molecular structure, which typically includes a benzothiazole ring. The specific compound in focus features a sulfonic acid group that enhances its solubility and potential biological interactions.
- Molecular Formula : C₁₂H₁₅N₁O₃S
- SMILES Notation : CC1=N+CCCCS(=O)(=O)O
1. Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzothiazole moiety exhibit significant activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
A study demonstrated that certain benzothiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 66 ppm against these pathogens, indicating potent antimicrobial effects .
2. Anticancer Potential
Benzothiazolium derivatives have also been explored for their anticancer properties. Various studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of apoptotic pathways
For instance, one study highlighted the potential of benzothiazole compounds to inhibit the growth of cancer cell lines, suggesting their utility as chemotherapeutic agents .
3. Anti-inflammatory Effects
Research has shown that benzothiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several case studies have been conducted to investigate the biological activities of benzothiazolium derivatives:
The biological activities of benzothiazolium compounds can be attributed to several mechanisms:
- Interaction with Enzymes : Many benzothiazole derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Oxidative Stress Induction : These compounds can generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, contributing to their antimicrobial efficacy.
Q & A
Q. How should researchers address discrepancies in reported synthetic yields?
- Re-evaluate reaction stoichiometry, purification methods (e.g., recrystallization vs. column chromatography), and catalyst activity. Kinetic profiling via in situ IR spectroscopy can identify side reactions or incomplete conversions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
